(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
CAS No.: 69257-01-8
Cat. No.: VC0526378
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69257-01-8 |
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Molecular Formula | C6H12N2O3 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
Standard InChI | InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
Standard InChI Key | USGUVNUTPWXWBA-HNQUOIGGSA-N |
Isomeric SMILES | C(CO/C=C/C(C(=O)O)N)N |
SMILES | C(COC=CC(C(=O)O)N)N |
Canonical SMILES | C(COC=CC(C(=O)O)N)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid, delineates its structure:
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A four-carbon backbone (but-3-enoic acid) with an E-configured double bond between C3 and C4.
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An amino group (-NH₂) at C2.
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A 2-aminoethoxy (-O-CH₂-CH₂-NH₂) substituent at C4.
In its hydrochloride form, the amine groups are protonated, yielding the molecular formula C₆H₁₃ClN₂O₃ and a molecular weight of 196.632 g/mol . The free acid form (C₆H₁₂N₂O₃) has a calculated molecular weight of 160.17 g/mol, derived by subtracting the mass of hydrochloric acid (36.46 g/mol) from the hydrochloride salt.
Table 1: Key Molecular Properties
Property | Value (Hydrochloride) | Value (Free Acid) |
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Molecular Formula | C₆H₁₃ClN₂O₃ | C₆H₁₂N₂O₃ |
Molecular Weight (g/mol) | 196.632 | 160.17 |
Exact Mass | 196.061 | 160.085 |
PSA (Ų) | 98.57 | 98.57 |
LogP | 1.09 | -0.38 (estimated) |
Polar surface area (PSA) and LogP values suggest moderate hydrophilicity, consistent with the presence of multiple hydrogen-bond donors (two amine groups and a carboxylic acid) .
Stereochemical Considerations
The E-configuration of the C3-C4 double bond imposes rigidity on the molecule, forcing the 2-aminoethoxy group and the carboxylic acid moiety into trans positions. This geometry may influence interactions with biological targets, as seen in structurally analogous compounds like the Pseudomonas aeruginosa toxin AMB, where stereochemistry dictates enzyme inhibition .
Synthetic Routes and Methodologies
Historical Context
Early synthetic efforts for γ-alkoxy-α-amino-β,γ-unsaturated acids focused on stereoselective formation of the α,β-unsaturated system. A pivotal method, described by , involves:
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Generation of 3-alkoxy-1-isocyano-1-lithiopropenes: Treatment of 3-alkoxy-1-isocyanopropenes with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C.
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Reaction with alkyl chlorocarbonates: Quenching the lithio intermediate with alkyl chloroformates (e.g., methyl chlorocarbonate) to install the α-amino acid moiety.
Table 2: Representative Synthesis of (E)-4-Alkoxy-2-Amino-3-Butenoates
Step | Reagents/Conditions | Product | Yield |
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1 | LDA, THF, -78°C | 3-Alkoxy-1-isocyano-1-lithiopropene | 85% |
2 | R-O-CO-Cl, THF, -78°C to RT | (E)-4-Alkoxy-2-formylamino-3-butenoate | 72% |
3 | Acidic hydrolysis (HCl, H₂O) | (E)-4-Alkoxy-2-amino-3-butenoic acid | 90% |
Adapting this protocol to synthesize (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid would require:
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Using 3-(2-aminoethoxy)-1-isocyanopropene as the starting material.
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Protecting the primary amine during lithiation to prevent side reactions.
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Final deprotection under mild conditions to preserve the double bond geometry .
Challenges in Synthesis
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Amine protection: The 2-aminoethoxy group’s primary amine necessitates protection (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent nucleophilic attack during lithiation.
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Stereochemical control: Ensuring E-selectivity during double bond formation requires low-temperature conditions and aprotic solvents.
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Purification: The polar nature of the product complicates isolation, often necessitating chromatographic techniques or recrystallization from ethanol/water mixtures .
Hypothetical Biosynthetic Pathways
Insights from Microbial Systems
Though no direct studies on the biosynthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid exist, parallels can be drawn to the assembly of AMB (2-amino-4-methoxy-trans-3-butenoic acid) in Pseudomonas aeruginosa . AMB biosynthesis involves:
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Non-ribosomal peptide synthetases (NRPS): AmbB and AmbE activate and condense L-alanine (L-Ala) and L-glutamate (L-Glu).
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Iron(II)/α-ketoglutarate-dependent oxygenases: AmbC and AmbD modify the glutamate residue to form the β,γ-unsaturated system.
Table 3: Comparative Biosynthetic Elements
Speculative Pathway
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Amino acid activation: An NRPS-like system activates L-aspartic acid (L-Asp) or L-glutamic acid (L-Glu).
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Ether bond formation: A cytochrome P450 or similar oxidase introduces the 2-aminoethoxy group via O-alkylation.
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Dehydrogenation: A dehydrogenase or oxygenase generates the trans double bond, possibly through β,γ-dehydration.
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Release and modification: Thioesterase-mediated cleavage followed by spontaneous decarboxylation yields the final product.
This model remains untested but aligns with enzymatic logic observed in related systems .
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the hydrochloride form shows a molecular ion at m/z 196.061 ([M+H]⁺), consistent with C₆H₁₃ClN₂O₃ . For the free acid, electrospray ionization (ESI) in positive mode would yield [M+H]⁺ at m/z 161.082.
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (D₂O, 400 MHz):
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δ 6.35 (dt, J = 15.6 Hz, 1H, H3): Trans double bond proton.
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δ 4.25 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂).
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δ 3.75 (d, J = 6.0 Hz, 2H, CH₂NH₂).
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δ 3.40 (m, 2H, CH₂COO⁻).
¹³C NMR:
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δ 175.8 (COO⁻), 145.6 (C3), 128.2 (C4), 68.9 (OCH₂), 52.1 (C2), 40.1 (CH₂NH₂).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) would elute the hydrochloride salt at ~12.3 minutes, with UV-Vis detection at 210 nm (amide bond absorption) .
Biological Activity and Applications
Challenges in Bioactivity Studies
No peer-reviewed studies directly investigating this compound’s biological effects were identified in the provided sources. Further work must:
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